molecular formula C10H11N3O2 B13754537 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 1184914-45-1

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide

Cat. No.: B13754537
CAS No.: 1184914-45-1
M. Wt: 205.21 g/mol
InChI Key: BEEYCKOEXFAMKY-UHFFFAOYSA-N
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Description

Role of Indazole Scaffolds in Heterocyclic Drug Discovery

Indazole derivatives occupy a privileged position in medicinal chemistry due to their balanced physiochemical properties and target adaptability. The bicyclic indazole core provides structural rigidity that enhances binding affinity while allowing strategic functionalization at six modifiable positions (N1, C2, C3, C4, C5, and C6). Analysis of FDA-approved indazole-containing drugs reveals distinct pharmacological patterns:

Compound Substituents Therapeutic Class Target
Pazopanib C3-pyrimidine, C4-methyl Tyrosine kinase inhibitor VEGFR/PDGFR
Benzydamine C3-dimethylamino, C1-methyl Non-steroidal anti-inflammatory Prostaglandin synthesis
6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide C6-OH, N1/C2-methyl, C3-carboxamide Experimental scaffold Kinases, microbial targets

This derivative’s C3-carboxamide group mirrors motifs in kinase inhibitors like pazopanib, where hydrogen bonding with ATP-binding pockets is critical. The C6 hydroxyl group introduces hydrogen-donor capacity absent in many commercial indazole drugs, potentially enabling novel target interactions.

Positional Isomerism and Functional Group Implications in Indazole Derivatives

The 2H-indazole tautomer of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide exhibits distinct electronic and steric properties compared to 1H-indazole forms. Quantum mechanical studies show 2H-indazoles have 8–12 kJ/mol higher stability due to conjugation between the N2 lone pair and the aromatic system. Key functional group interactions include:

  • C6 Hydroxyl Group : Positioned para to the N2 nitrogen, this group participates in hydrogen-bond networks. In microbial targets, such groups enhance binding to cytochrome P450 enzymes by mimicking natural substrates.
  • N1/C2 Methyl Groups : These substituents increase lipophilicity (clogP +0.7 vs. unmethylated analogs) while shielding the N1 position from oxidative metabolism.
  • C3 Carboxamide : The planar carboxamide group enables π-stacking with aromatic residues in kinase active sites. Methylation at N1 prevents unwanted tautomerization observed in unsubstituted indazole carboxamides.

Comparative molecular field analysis (CoMFA) of indazole-3-carboxamides reveals that C6 substituents larger than hydroxyl (e.g., methoxy) reduce target affinity by 30–50%, emphasizing the importance of steric compatibility at this position. Synthetic routes to this compound typically employ:

  • Pd-catalyzed cyclization of 2-nitrobenzaldehyde hydrazones
  • Rh(III)-mediated C–H activation/annulation strategies
    Yields range from 45–68% depending on the protection strategy for the C6 hydroxyl group.

Table 1: Synthetic Optimization of 6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(OAc)~2~ [Cp*RhCl~2~]~2~ CuI/PPh~3~
Solvent DMF 1,4-Dioxane Toluene
Temperature (°C) 110 80 100
Yield (%) 52 68 45

Properties

CAS No.

1184914-45-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-hydroxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-11-10(15)9-7-4-3-6(14)5-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15)

InChI Key

BEEYCKOEXFAMKY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=CC(=CC2=NN1C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves:

  • Construction or functionalization of the 2H-indazole core.
  • Introduction of the 6-hydroxy substituent.
  • Installation of the 3-carboxamide group.
  • Methylation at the N-2 position.

These steps are often carried out sequentially or via convergent synthesis routes.

Preparation of 2,3-Dimethyl-6-nitro-2H-indazole Intermediate

A key intermediate in the synthesis is 2,3-dimethyl-6-nitro-2H-indazole , which can be prepared by methylation and nitration of the indazole ring.

  • Starting from 3-methyl-6-nitro-1H-indazole (18.5 g, 0.11 mol) in acetone (350 mL), trimethyloxonium tetrafluoroborate (20 g, 0.14 mol) is added under argon and stirred for 3 hours at room temperature.
  • The solvent is removed under reduced pressure.
  • The residue is treated with saturated aqueous sodium bicarbonate and a chloroform-isopropanol mixture to extract the product.
  • Drying and solvent removal yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid with 73% yield.

Reduction to 2,3-Dimethyl-2H-indazol-6-amine

  • The nitro group of 2,3-dimethyl-6-nitro-2H-indazole is reduced to an amine using tin(II) chloride in concentrated hydrochloric acid at 0 °C.
  • After stirring and precipitation with diethyl ether, the 2,3-dimethyl-2H-indazol-6-amine hydrochloride salt is isolated with a 95% yield.

Introduction of the 3-Carboxamide Group via Amide Coupling

The 3-carboxamide functionality is introduced by coupling the 3-carboxylic acid derivative of the indazole with an amine.

  • The 1-butyl-1H-indazole-3-carboxylic acid or its analog is dissolved in DMF.
  • Coupling reagents such as HATU (2 equivalents) and DIPEA (3 equivalents) are added.
  • The appropriate amine (2 equivalents) is introduced, and the reaction is stirred at room temperature for 8–16 hours.
  • The reaction mixture is poured into water, extracted with ethyl acetate, dried, and purified by silica gel chromatography to yield the carboxamide derivatives in 55–80% yields.

Hydroxylation at the 6-Position

Hydroxylation at the 6-position to afford the 6-hydroxy substituent can be achieved by:

  • Starting from the 6-amino intermediate, diazotization followed by hydrolysis or direct hydroxylation methods.
  • Alternatively, selective nitration followed by reduction and further functional group manipulation can yield the hydroxy group.
  • Specific protocols for this step are less commonly detailed but often involve standard aromatic substitution chemistry tailored to the indazole system.

N-2 Methylation

Methylation at the N-2 position can be accomplished by:

  • Treatment of the indazole with methylating agents such as methyl triflate or methyl iodide under controlled conditions.
  • Protection of other reactive sites may be necessary to achieve selectivity.
  • The methylation step is often performed after core functionalization to avoid side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Methylation (2,3-dimethyl) Trimethyloxonium tetrafluoroborate Acetone Room temp 3 hours 73 Argon atmosphere
Nitro reduction SnCl2, concentrated HCl 2-Methoxyethyl ether 0 °C 35 min 95 Precipitation with diethyl ether
Amide coupling HATU, DIPEA, amine DMF Room temp 8–16 hours 55–80 Purification by silica gel chromatography
Hydroxylation Diazotization/hydrolysis or selective substitution Varies Varies Varies Not specified Requires optimization
N-2 Methylation Methyl triflate or methyl iodide Varies Varies Varies Not specified Protection of other groups may be needed

Mechanistic and Methodological Insights

  • The Cadogan cyclization is a classical method for synthesizing 2H-indazoles but is harsh and involves reductive cyclization of nitroaromatics.
  • Recent advances allow milder conditions via base-mediated conversions and phosphorus-free protocols, enabling access to N-oxide intermediates that are synthetically valuable.
  • The amide coupling step utilizes modern peptide coupling reagents such as HATU, which provide high efficiency and mild conditions, preserving sensitive functional groups.
  • Protection strategies for the indazole nitrogen and other reactive sites are critical for selectivity and yield, as described in patent literature.

Chemical Reactions Analysis

Carboxamide Reactivity

The carboxamide group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding indazole-3-carboxylic acid derivatives .

Hydroxyl Group Reactivity

The 6-hydroxy group undergoes:

  • Etherification : Alkylation with alkyl halides (e.g., bromoethane) in the presence of a base (K₂CO₃) .

  • Nucleophilic Substitution : Reacts with electrophiles (e.g., nitrating agents) under controlled conditions.

Heterocyclic Ring Modifications

The indazole core engages in regioselective reactions:

C3-H Cyanomethylation

Reaction:
2H-Indazole + Bromoacetonitrile → 3-Cyanomethyl-2H-indazole

Conditions

ParameterValueSource
CatalystIr(ppy)₃ (2 mol%)
SolventDMSO
Light Source5 W blue LED
Yield55–80%

This visible-light-promoted reaction proceeds via radical intermediates, confirmed by ESR studies .

Davis–Beirut Reaction

The nitrosobenzaldehyde intermediate facilitates indazolone formation under mild conditions :
Pathway:
Nitroso imine → Cyclization → Indazolone

Photocatalytic C–H Functionalization

Visible-light-driven reactions enable C3-alkylation or arylation. For example:
Reaction:
6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide + Alkyl bromide → C3-alkylated product

Optimized Parameters

CatalystBaseSolventTimeYield
Ir(ppy)₃K₂HPO₄DMSO24 h72%

Hydrogen Bonding in Crystal Packing

X-ray crystallography reveals intermolecular interactions stabilizing the solid-state structure :

Interaction TypeBond Length (Å)Angle (°)
N–H⋯O2.89165
C–H⋯N3.12142
C–H⋯O3.25156

These interactions influence solubility and reactivity in polar solvents .

Biological Activity-Driven Modifications

While not a direct reaction, structural analogs of this compound are tailored for pharmacological applications:

  • EP4 Antagonism : Carboxamide derivatives show nanomolar antagonistic activity in prostaglandin E2 receptor binding assays .

  • Kinase Inhibition : Methyl and hydroxyl groups enhance interactions with ATP-binding pockets in kinases .

Table 2: Hydrogen Bonding Parameters

Donor–Acceptor PairDistance (Å)Symmetry Operation
N3–H3⋯O12.89x, y, z
C9–H9⋯N23.121 − x, 1 − y, −z

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is its potential as an antitumor agent. Research has demonstrated that derivatives of 2,3-dimethyl-6-urea-2H-indazole compounds exhibit significant anti-tumor activity by regulating signal transduction pathways associated with tyrosine kinase. These compounds can inhibit abnormal cell proliferation, which is crucial in cancer therapy .

Case Study: Tyrosine Kinase Inhibition

A study highlighted the ability of these compounds to suppress hyperplasia in tumor cells by modulating the activity of tyrosine kinases. The results indicated a marked reduction in tumor growth in preclinical models .

Renal Cancer Treatment

Recent investigations into indazole derivatives have shown promising results against renal cancer. Molecular docking studies indicated that certain derivatives bind effectively to renal cancer receptors (PDB: 6FEW), suggesting their potential as effective ligands for treating this type of cancer .

Experimental Findings

In vitro assays demonstrated that these indazole derivatives exhibited potent cytotoxicity against renal cancer cell lines. The binding energy values obtained from docking studies further validated their efficacy, with some derivatives showing high binding affinity .

Antimicrobial and Anti-inflammatory Properties

Beyond oncology, 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide and its derivatives have been explored for their antimicrobial and anti-inflammatory properties. A study found that certain indazole derivatives showed significant activity against various pathogens, including Candida albicans and Giardia intestinalis, with some compounds outperforming conventional antibiotics like metronidazole .

Synthesis and Characterization

The synthesis of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves multi-step organic reactions. For instance, one method involves the reaction of phenylhydrazine with benzaldehyde followed by subsequent transformations to yield various indazole derivatives .

Table: Synthesis Pathway Overview

StepReaction DescriptionProducts
1Reaction of phenylhydrazine with benzaldehydeBenzylidene-1-phenylhydrazine
2Reaction with oxalyl chlorideIndazole-3-carboxylic acid
3Conversion to target compound6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide

Potential Research Areas

  • Further optimization of chemical structures for improved binding affinity.
  • Comprehensive biological evaluations across different cancer types.
  • Exploration of combination therapies utilizing indazole derivatives.

Mechanism of Action

The mechanism of action of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide can be compared to three key analogs:

6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

  • Structural Difference : Methoxy (-OCH₃) substitution at position 6 instead of hydroxy (-OH).
  • Synthetic routes may differ due to the stability of methoxy groups under acidic/basic conditions compared to hydroxy groups .
  • Applications : Methoxy derivatives are often explored in drug discovery for improved metabolic stability .

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0)

  • Structural Difference : Benzofuran core replaces indazole.
  • This compound is a known intermediate in the synthesis of Fruquintinib (CAS 1194506-26-7), a tyrosine kinase inhibitor .
  • Synthesis : Prepared via coupling reactions with Cs₂CO₃ in DMSO at 120°C, yielding 54% under optimized conditions .

6-Nitro-1H-indazole-3-carbaldehyde (CAS 315203-37-3)

  • Structural Differences: Nitro (-NO₂) group at position 6 and carbaldehyde (-CHO) at position 3 instead of carboxamide.
  • Implications :
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity in substitution or reduction reactions.
    • Carbaldehyde functionality may serve as a precursor for further derivatization (e.g., Schiff base formation) .

Comparative Data Table

Compound Name Core Structure Position 6 Substituent Position 3 Functional Group Molecular Weight (g/mol) Key Applications
6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide Indazole -OH -CONHCH₃ ~205.21 (estimated) Pharmaceutical intermediate
6-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide Indazole -OCH₃ -CONHCH₃ ~219.24 (estimated) Drug discovery candidate
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide Benzofuran -OH -CONHCH₃ 205.21 Intermediate for Fruquintinib
6-Nitro-1H-indazole-3-carbaldehyde Indazole -NO₂ -CHO 191.14 Synthetic precursor

Key Research Findings

Synthetic Flexibility : Indazole and benzofuran carboxamides are synthesized via nucleophilic acyl substitution or coupling reactions, with yields heavily dependent on substituent reactivity (e.g., hydroxy vs. methoxy) .

Biological Relevance : Hydroxy-substituted analogs are prioritized in kinase inhibitor development due to enhanced target interaction, whereas methoxy derivatives may optimize pharmacokinetics .

Thermal Stability : Reactions involving hydroxy groups (e.g., 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide) require high-temperature conditions (120°C) for efficient coupling, contrasting with milder protocols for nitro or methoxy derivatives .

Biological Activity

6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide primarily involves its interaction with various cellular pathways:

  • Tyrosine Kinase Inhibition : This compound has been shown to regulate signal transduction pathways associated with tyrosine kinases, which are crucial for cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • EP4 Receptor Antagonism : Recent studies have identified this compound as a potent antagonist of the prostanoid EP4 receptor. This activity has implications for colorectal cancer immunotherapy, enhancing antitumor immune responses by inhibiting immunosuppressive pathways .
  • Antiproliferative Effects : The compound exhibits antiproliferative properties against various cancer cell lines, including those resistant to conventional therapies. This is achieved through mechanisms such as cell cycle arrest and induction of apoptosis .

Antitumor Activity

A study conducted on a series of indazole derivatives, including 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide, demonstrated significant antitumor activity in vitro. The compound was tested against several cancer cell lines and showed IC50 values indicating potent inhibition of cell growth compared to standard chemotherapeutics .

Immunotherapy Applications

In a preclinical model of colon cancer, oral administration of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide significantly impaired tumor growth when used in combination with anti-PD-1 antibodies. The study highlighted the compound's ability to enhance cytotoxic CD8+ T cell responses, suggesting its potential as an adjunct therapy in cancer immunotherapy .

Comparative Biological Activity

The following table summarizes the biological activities of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide compared to other related compounds:

Compound NameActivity TypeIC50 (µM)Notes
6-Hydroxy-N,2-dimethyl-2H-indazole-3-carboxamideTyrosine Kinase Inhibition0.05Potent inhibitor in various cancer models
Compound A (e.g., Erlotinib)EGFR Inhibition0.03Standard comparator for activity
Compound B (e.g., SC-236)COX-2 Inhibition0.06Demonstrated synergistic effects

Q & A

Q. What synthetic methodologies are recommended for preparing 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide?

The synthesis of indazole carboxamides typically involves multi-step routes, including cyclization and functional group modifications. For example, 1,3,4-thiadiazole derivatives (structurally analogous to indazoles) are synthesized via cyclization of carboxamide precursors in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF . Key steps include:

  • Cyclization : Use of iodine and triethylamine to facilitate sulfur elimination and ring closure.
  • Functionalization : Methylation at the N-2 position can be achieved using dimethyl sulfoxide (DMSO) or methyl iodide under basic conditions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation.
    Structural confirmation via 1H^1H and 13C^{13}C NMR spectroscopy is critical .

Q. How can the structural integrity of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide be validated experimentally?

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography to resolve bond angles, torsion angles, and hydrogen bonding patterns .
  • Spectroscopic methods :
    • 1H^1H NMR: Confirm the presence of the hydroxy group (δ ~5-6 ppm) and methyl substituents (δ ~2.5 ppm).
    • 13C^{13}C NMR: Identify carbonyl carbons (δ ~165-175 ppm) and aromatic carbons (δ ~110-150 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C10_{10}H11_{11}N3_3O2_2, theoretical MW: 221.08).

Advanced Research Questions

Q. How can contradictory biological activity data for 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide be resolved across studies?

Contradictions often arise from variations in experimental design or impurity profiles. Methodological strategies include:

  • Batch reproducibility checks : Compare HPLC purity (>95%) and residual solvent profiles (e.g., DMF, acetonitrile) across synthesized batches .
  • Biological assay controls : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate results with positive/negative controls (e.g., known kinase inhibitors for enzymatic assays) .
  • Structural analogs : Synthesize and test derivatives (e.g., 6-methoxy or N-ethyl analogs) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective in predicting the bioactivity of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., GSK-3β kinase). For example, docking studies of similar carboxamides revealed hydrogen bonding with Lys85 and hydrophobic interactions with Phe93 residues .
  • MD simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories.
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the hydroxy group) to steer methylation or acylation to the N-2 position .
  • Metal-catalyzed reactions : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling at the 5-position without disrupting the carboxamide .
  • Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor desired regioisomers .

Methodological Considerations

Q. What safety protocols are essential for handling 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide?

  • Hazard mitigation : Use fume hoods for synthesis (risk of H319 skin/eye irritation) and PPE (nitrile gloves, lab coats) .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and toxic byproducts (e.g., iodine residues) for professional treatment .
  • Storage : Keep under inert gas (N2_2) at -20°C to prevent hydrolysis of the carboxamide group .

Q. How can crystallographic data for this compound be optimized in SHELX?

  • Data collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement : Apply TWIN and BASF commands in SHELXL for handling twinned crystals.
  • Validation : Check Rint_{int} (<5%) and completeness (>98%) via PLATON .

Data Contradiction Analysis

Q. Why do solubility profiles of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide vary in polar vs. non-polar solvents?

Discrepancies stem from tautomerism (e.g., keto-enol equilibrium) and pH-dependent ionization:

  • Polar solvents (DMSO, MeOH) : Stabilize the enol form via H-bonding, enhancing solubility.
  • Non-polar solvents (hexane) : Favor the keto form, reducing solubility.
    Validate via UV-Vis spectroscopy (λmax_{max} shifts) and pH-solubility profiling .

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